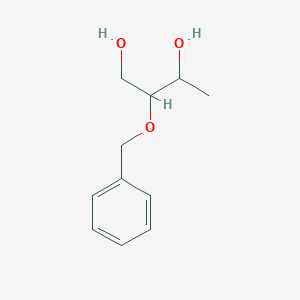
2-(Benzyloxy)butane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)butane-1,3-diol is an organic compound with the molecular formula C11H16O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane chain with a phenylmethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diethyl phenylmalonate with sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The use of supported noble-metal nanoparticles, such as gold or palladium catalysts, has been explored for the oxidative esterification of diols .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, halogenated derivatives, and simpler alcohols depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Benzyloxy)butane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving diols.
Industry: It is used in the production of polymers and resins, particularly in the synthesis of polyesters
Mécanisme D'action
The mechanism by which 2-(Benzyloxy)butane-1,3-diol exerts its effects involves its hydroxyl groups participating in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and its ability to form various derivatives. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: A simpler diol with similar reactivity but without the phenylmethoxy group.
2-Phenyl-1,3-propanediol: Similar structure but lacks the methoxy group.
Ethylene glycol: A common diol used in antifreeze and polyester production
Uniqueness
2-(Benzyloxy)butane-1,3-diol is unique due to its phenylmethoxy substituent, which imparts distinct chemical properties and reactivity compared to simpler diols. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Propriétés
IUPAC Name |
2-phenylmethoxybutane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-9(13)11(7-12)14-8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCMLGJXMLHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-ethyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784375.png)

![cyclopropyl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2784377.png)
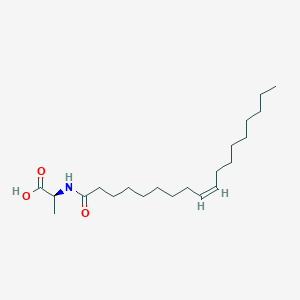
![4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2784381.png)
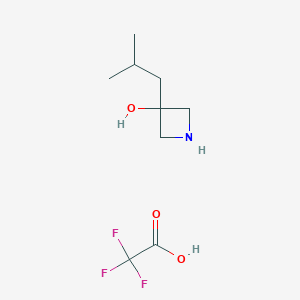
![3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)
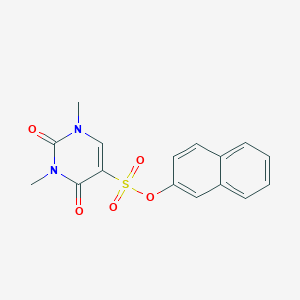

![6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2784390.png)
![N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2784391.png)
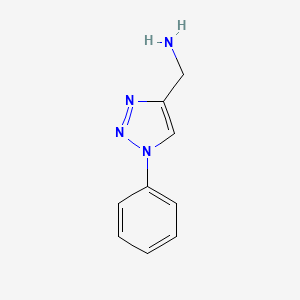
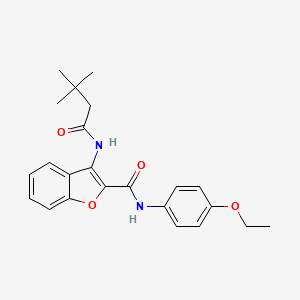
![2-({[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2784395.png)
